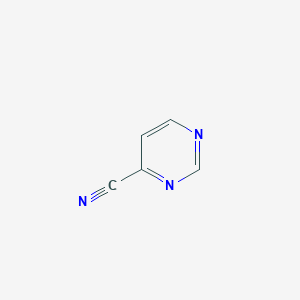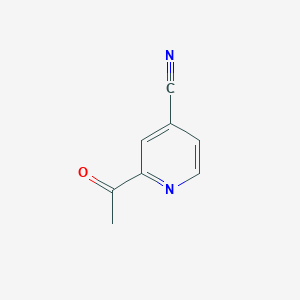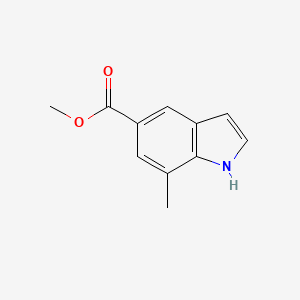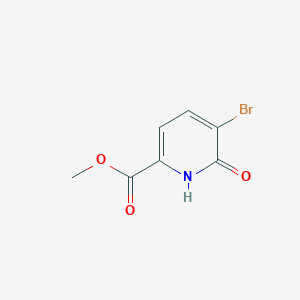
Bromure de 2-iodobenzyl
Vue d'ensemble
Description
2-Iodobenzyl bromide is an organic compound with the molecular formula C7H6BrI. It is a white to cream crystalline powder that is sensitive to light. This compound is used in various chemical reactions and has significant applications in organic synthesis.
Applications De Recherche Scientifique
2-Iodobenzyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is employed in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: 2-Iodobenzyl bromide is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Iodobenzyl bromide can be synthesized from 2-iodotoluene through a bromination reaction. The process involves the use of bromine or N-bromosuccinimide as the brominating agent. The reaction typically occurs in the presence of a solvent such as carbon tetrachloride or chloroform, and the reaction mixture is heated to facilitate the bromination process .
Industrial Production Methods
In industrial settings, the production of 2-iodobenzyl bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom in 2-iodobenzyl bromide can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the iodine atom is replaced by a different substituent.
Reduction reactions: The compound can be reduced to 2-iodobenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Coupling reactions: Palladium catalysts are commonly used in the presence of bases such as potassium carbonate or cesium carbonate. The reactions are usually performed in solvents like tetrahydrofuran or toluene.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents such as ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Products include 2-iodobenzyl azide, 2-iodobenzyl thiocyanate, and 2-iodobenzyl methoxide.
Coupling reactions: Products vary depending on the coupling partner but can include biaryl compounds and substituted alkenes.
Reduction reactions: The primary product is 2-iodobenzyl alcohol.
Mécanisme D'action
The mechanism of action of 2-iodobenzyl bromide involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The iodine atom also facilitates coupling reactions by acting as a site for palladium-catalyzed cross-coupling reactions. These properties make 2-iodobenzyl bromide a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromobenzyl bromide
- 4-Iodobenzyl bromide
- 2-Iodobenzyl chloride
- 3-Iodobenzyl bromide
Comparison
2-Iodobenzyl bromide is unique due to the presence of both iodine and bromine atoms, which provide distinct reactivity patterns. Compared to 2-bromobenzyl bromide, the iodine atom in 2-iodobenzyl bromide makes it more suitable for coupling reactions. Similarly, the presence of bromine makes it more reactive in nucleophilic substitution reactions compared to 2-iodobenzyl chloride. The position of the halogen atoms also influences the reactivity and selectivity of the compound in various chemical reactions.
Propriétés
IUPAC Name |
1-(bromomethyl)-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFITODJWOIYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465568 | |
| Record name | 2-Iodobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40400-13-3 | |
| Record name | 2-Iodobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodobenzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




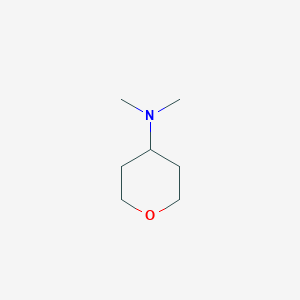
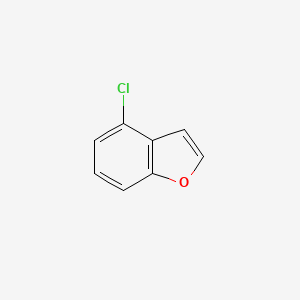
![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)

